molecular formula C19H21N5O4 B10774789 (5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B10774789
M. Wt: 383.4 g/mol
InChI Key: FSKMJUWPFLDDRS-OWEJJROISA-N
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Preparation Methods

The synthesis of CI947 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .

Chemical Reactions Analysis

CI947 undergoes various chemical reactions, including:

    Oxidation: CI947 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: CI947 can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.

Scientific Research Applications

CI947 has several scientific research applications, including:

Mechanism of Action

CI947 exerts its effects by binding to and activating A2A adenosine receptors. This activation leads to a cascade of intracellular signaling events that result in various physiological effects, including vasodilation and decreased blood pressure. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules .

Comparison with Similar Compounds

CI947 is unique in its high selectivity for A2A adenosine receptors compared to other adenosine receptor agonists. Similar compounds include:

CI947’s uniqueness lies in its specific activation of A2A adenosine receptors, making it a valuable tool in cardiovascular research and drug development.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15?,16?,19?/m1/s1

InChI Key

FSKMJUWPFLDDRS-OWEJJROISA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)C5C(C([C@H](O5)CO)O)O

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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